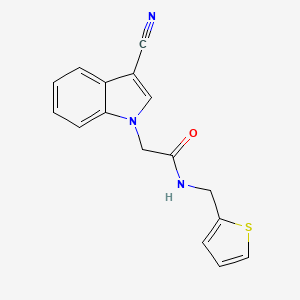
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide, also known as PPBT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is structurally related to other compounds such as piperine and desoxypipradrol.
Mecanismo De Acción
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide works by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels can lead to improved cognitive function and motor control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and improve cognitive function. It has also been shown to increase the release of dopamine in the brain, which can lead to improved mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various biological processes. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on 4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the use of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.
Métodos De Síntesis
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents such as phenylacetic acid and 2,2,6,6-tetramethyl-4-piperidone. The final product is obtained through a series of purification steps such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has an affinity for the dopamine transporter and can increase the levels of dopamine in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18(2)13-16(14-19(3,4)21-18)20-17(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,16,21H,8,11-14H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADFARAMLLQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)




![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)